(R)-methoprene

Description

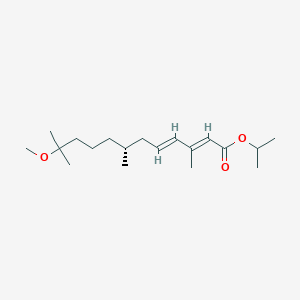

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (2E,4E,7R)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGXHKASABOEEW-UQHDCKCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)OC)C/C=C/C(=C/C(=O)OC(C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058240, DTXSID001033430 | |

| Record name | Methoprene isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001033430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65733-17-7, 36557-27-4 | |

| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, 1-methylethyl ester, [R-(E,E)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65733-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoprene, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoprene isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001033430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHOPRENE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1VTH360PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Molecular and Cellular Mechanisms of Action

Interactions with Juvenile Hormone Receptors: The Methoprene-tolerant (Met) Protein

The Methoprene-tolerant (Met) protein has been identified as a key intracellular receptor mediating the actions of juvenile hormones and their synthetic analogs, including methoprene (B1676399) pnas.orgsdbonline.orgfrontiersin.orgpnas.orgpnas.orgbioscientifica.comnih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.complos.orgresearchgate.net. Met is a member of the basic helix-loop-helix (bHLH)-Per-Arnt-Sim (PAS) domain family of transcription factors pnas.orgsdbonline.orgfrontiersin.orgpnas.orgpnas.orgnih.govfrontiersin.orgplos.orgnih.gov.

A functional juvenile hormone receptor (JHR) complex in insects typically consists of a heterodimer formed by Met and Taiman (Tai) proteins nih.govresearchgate.netresearchgate.netresearchgate.net. This heterodimerization is induced in the presence of an agonist ligand, such as methoprene, bound to Met pnas.orgnih.govresearchgate.net. Upon ligand binding and subsequent dimerization, the Met-Tai complex translocates to the nucleus and binds to specific cis-regulatory DNA sequences known as juvenile hormone response elements (JHREs) in the promoter regions of target genes, thereby activating their transcription sdbonline.orgbioscientifica.comnih.govnih.govresearchgate.netplos.orgresearchgate.net.

Met can also form homodimers (Met-Met) or heterodimers with Germ cell-expressed (Gce), a paralog of Met sdbonline.orgpnas.orgfrontiersin.orgplos.orgnih.gov. The formation of Met-Met and Met-Gce complexes is significantly reduced in the presence of JH or JH agonists sdbonline.org.

The Met protein has demonstrated specific and high-affinity binding to juvenile hormone III (JH III) at nanomolar concentrations pnas.orgsdbonline.orgpnas.orgfrontiersin.orgnih.gov. Similarly, methoprene binds to Met with high affinity pnas.orgfrontiersin.orgfrontiersin.orgplos.org. Research indicates that the C-terminal PAS domain of Met is crucial for this specific, high-affinity ligand binding pnas.orgfrontiersin.org. Studies involving the substitution of individual amino acids within the predicted ligand-binding pocket have shown a reduction in JH III binding, suggesting the importance of these residues for effective interaction pnas.org.

The binding of methoprene to Met is a critical step that triggers subsequent molecular events. This binding leads to the dissociation of the Met-Met homodimer and facilitates the interaction of Met with its partner protein, Taiman pnas.org. The optimal DNA sequence recognized by the Met-FISC (Taiman) complex, which is essential for regulating gene expression, has been identified as containing a core consensus sequence of GCACGTG nih.gov.

The Met gene product plays a pivotal role in mediating juvenile hormone action, primarily by preventing precocious differentiation during insect development sdbonline.orgpnas.orgbioscientifica.comnih.gov. Mutants of the Met gene exhibit resistance to both the toxic and morphogenetic effects of natural JH and various JH analogs, underscoring Met's central role in the hormone's mechanism sdbonline.orgpnas.orgnih.govfrontiersin.orgplos.orgnih.gov. Conversely, overexpression of the wild-type Met gene can increase an organism's sensitivity to exogenous hormones sdbonline.org.

The nuclear localization of Met is essential for its transcriptional activity. This process is facilitated by chaperone proteins such as Hsp83 and by nucleoporin Nup358, which regulate Met's import into the nucleus sdbonline.org. Experimental evidence from species like the red flour beetle, Tribolium castaneum, demonstrates that impaired function of the Met ortholog (TcMet) leads to resistance to ectopic JH and results in precocious metamorphosis pnas.org. Furthermore, Met is indispensable for normal larval metamorphosis and successful female reproduction in economically important insects such as the cotton bollworm, Helicoverpa armigera, and the mosquito, Aedes aegypti frontiersin.orgpnas.org.

Downstream Molecular Pathways and Gene Expression Modulation

The interaction of methoprene with the Met receptor initiates a cascade of downstream molecular events, significantly modulating gene expression patterns. Methoprene, acting as a JH analog, has been shown to exert effects on the transcriptional regulation of numerous JH-dependent genes, often in opposition to the effects of juvenile hormone destructases (JHDs) sdbonline.org.

The Met protein, in conjunction with JH, plays a crucial role in maintaining the larval status of insects by regulating the expression of JH pathway genes and simultaneously repressing the expression of genes associated with the 20-hydroxyecdysone (B1671079) (20E) pathway bioscientifica.com. The Met-Tai complex, once formed and bound to JHREs, directly activates the transcription of specific target genes, notably Krüppel-homolog 1 (Kr-h1), which is a key suppressor of metamorphosis researchgate.netplos.orgresearchgate.net.

Insect molting and metamorphosis are precisely controlled by a delicate balance between two primary hormones: 20-hydroxyecdysone (20E) and juvenile hormone (JH) bioone.orgfrontiersin.orgbioscientifica.comnih.govimrpress.com. While 20E is responsible for promoting metamorphosis, JH, acting through its receptor Met, prevents the premature larval-pupal transition bioscientifica.comimrpress.com.

The expression levels of Met1 (a Met ortholog) are influenced by these hormones; Met1 is upregulated by JH III and low concentrations of 20E, but downregulated by high concentrations of 20E bioscientifica.com. Experimental knockdown of Met1 in larvae leads to a decrease in the expression of JH pathway genes and a concomitant increase in 20E pathway gene expression, ultimately resulting in precocious pupation bioscientifica.com.

A significant aspect of Met's regulatory function involves its interaction with ultraspiracle protein 1 (USP1). This interaction allows Met1 to repress the formation of the 20E transcription complex (EcRB1/USP1) and its binding to the ecdysone (B1671078) response element (EcRE), thereby inhibiting 20E-mediated gene activation bioscientifica.com. Furthermore, methoprene can disrupt the metamorphic reorganization of various insect tissues by interfering with the function of the Broad Complex (BRC), a gene locus that is regulated by 20E sdbonline.orgnih.gov.

Transcriptomic studies have provided detailed insights into the broad impact of methoprene on insect gene expression, affecting various metabolic and developmental pathways. Microarray analysis of the Aedes aegypti female fat body revealed that 6,146 genes are differentially expressed during juvenile hormone-dependent posteclosion development pnas.org. An RNA interference (RNAi) microarray screen further demonstrated the differential action of Met in both down-regulating and up-regulating genes during specific developmental phases pnas.org. Specifically, Met was found to repress early and mid-posteclosion (EPE and MPE) genes while activating late-posteclosion (LPE) genes, a pattern validated by in vitro fat-body culture experiments pnas.org.

In the Formosan subterranean termite, Coptotermes formosanus, transcriptomic analysis of workers treated with methoprene identified differentially expressed genes involved in the JH synthesis pathway, JH signaling pathways (e.g., circadian rhythm-fly pathway), and metabolic pathways related to carbohydrates, amino acids, and lipids mdpi.com. These metabolic pathways are particularly relevant to fat body development, which is critical for the formation of presoldiers mdpi.com. In Helicoverpa armigera, knockdown of Met1 in larvae resulted in precocious pupation, accompanied by a decrease in JH pathway gene expression and an increase in 20E pathway gene expression, highlighting Met's role in coordinating these hormonal pathways bioscientifica.com.

Physiological and Developmental Disruptions in Target Arthropods

As an insect growth regulator, methoprene interferes with the normal growth and development processes of target arthropods by mimicking the action of juvenile hormone orst.eduresearchgate.netresearchgate.netoup.commsdvetmanual.comthe-piedpiper.co.uk. This interference prevents insects from completing their life cycle and reproducing effectively orst.eduoup.commsdvetmanual.comthe-piedpiper.co.uk.

The primary physiological and developmental disruptions caused by methoprene include:

Molting and Metamorphosis Inhibition: Methoprene prevents normal molting, egg-laying, and egg-hatching orst.edu. It specifically disrupts metamorphosis, with the majority of mortality occurring during the larval and pupal molts tewhatuora.govt.nz. Treated larvae may pupate, but adults often fail to emerge from the pupal stage the-piedpiper.co.uk.

Sublethal Effects: Beyond direct lethality, methoprene can induce a range of sublethal effects at lower doses. These include reduced fecundity, the development of abnormal morphologies, and alterations in pheromone production, all of which can impair the reproductive success and survival of insect populations tewhatuora.govt.nz.

Tissue-Specific Disruptions: In Drosophila melanogaster, methoprene has been shown to disrupt the metamorphic reorganization of critical internal tissues, including the central nervous system, salivary glands, and musculature sdbonline.orgoup.com.

Precocious Metamorphosis: In species like Tribolium castaneum, a deficiency in the Met protein (which would be functionally mimicked by methoprene's continuous presence if it were an antagonist, but in this case, Met deficiency causes precocious metamorphosis, indicating Met's role in preventing it) leads to early-stage larvae undergoing precocious metamorphosis, manifesting as pupal-like cuticular structures, appendages, and compound eyes pnas.org. This highlights the importance of the Met-JH pathway in maintaining the larval state.

Effects on Crustaceans: Methoprene's impact extends to crustaceans. In species such as Daphnia magna and the American lobster (Homarus americanus), methoprene can interfere with larval development, delay molting, and negatively affect survival rates oup.comoup.com. Notably, it has been observed to inhibit protein synthesis in the hepatopancreas of lobsters oup.com. In the mud crab, Scylla paramamosain, knockdown of the Met protein blocked the inhibitory effect of methyl farnesoate (a crustacean juvenoid) on metamorphosis and induced pre-metamorphosis phenotypes, further demonstrating the conserved role of Met in regulating developmental transitions across arthropods mdpi.com.

Impact on Metamorphic Processes (e.g., Midgut Remodeling, Cuticle Formation)

(R)-methoprene, by mimicking juvenile hormone, disrupts the normal metamorphic processes in insects, leading to developmental abnormalities and mortality. One significant impact is on midgut remodeling, a crucial process during holometabolous insect metamorphosis where larval cells undergo programmed cell death (PCD), and imaginal cells proliferate and differentiate to form the pupal/adult midgut researchgate.netnih.govnih.gov.

Studies on mosquitoes, such as Aedes aegypti, Aedes albopictus, and Culex quinquefasciatus, have shown that methoprene treatment interferes with metamorphic midgut remodeling. Treated larvae pupate, but their pupal midguts retain morphological similarities to larval midguts researchgate.netnih.gov. High concentrations of methoprene can interfere with diploid cell division and programmed death of polytene cells in the midgut, while lower concentrations may not affect diploid cell division but result in incomplete removal of polytene cells nih.gov. This interference with midgut remodeling correlates with pupal and adult survival nih.gov. The effect of methoprene on midgut remodeling is presumed to be achieved by modulating the action of 20-hydroxyecdysone (20E), a key hormone regulating insect metamorphosis. Methoprene treatment can dysregulate the expression of genes involved in 20E action and PCD, such as ecdysone receptor B, ultraspiracle A, broad complex, E93, ftz-f1, dronc, and drice researchgate.netnih.gov.

In Heliothis virescens larvae, methoprene treatment blocks programmed cell death in midgut larval cells and affects the proliferation and differentiation of imaginal cells jst.go.jp. This leads to the formation of pupae with both larval and pupal midguts, resulting in mortality during the pupal stage researchgate.netjst.go.jp. The application of methoprene during the early final larval instar can prevent the increase in ecdysone receptor (EcR) and ultraspiracle (USP) mRNA levels in both midgut and epidermis, suggesting that methoprene influences the expression of these genes, leading to larval stage extension and a block in metamorphosis jst.go.jp.

While methoprene generally blocks midgut remodeling in dipteran insects like Aedes aegypti, the synthesis of pupal cuticle and ecdysis to the pupal stage are often unaffected, leading to pupal mortality jst.go.jp. In some instances, the loss of the Met protein, the JH receptor, did not completely block the remodeling of internal tissues like the midgut in Tribolium castaneum, suggesting complex regulatory mechanisms nih.gov.

Effects on Reproductive Physiology and Gametogenesis

This compound, as a juvenile hormone mimic, plays a crucial role in regulating insect reproductive development and gametogenesis. Juvenile hormones, including their analogs like methoprene, induce adult reproduction in insects frontiersin.org. The Methoprene-tolerant (Met) protein, the intracellular receptor for JH, is indispensable for female reproduction frontiersin.orgpnas.org.

In female insects, Met is maximally expressed in the ovary, testis, and fat body frontiersin.org. Depletion of Met in female adults of Helicoverpa armigera severely suppresses the transcription of Vitellogenin (Vg) and Vitellogenin Receptor (VgR), disrupts Vg accumulation in the fat body, and impairs yolk protein uptake in oocytes, ultimately leading to impaired fecundity frontiersin.org. Vitellogenesis, the process of yolk protein synthesis and uptake into developing oocytes, is primarily controlled by JH and/or ecdysone frontiersin.org. Studies have shown that JH regulates Vg expression through its receptor Met, which is essential for egg production frontiersin.org.

In migratory locusts (Locusta migratoria), JH stimulates DNA replication and increases ploidy in the fat body in preparation for vitellogenesis plos.org. The JH-receptor complex, comprising Met and a steroid receptor co-activator, activates the transcription of mini-chromosome maintenance (Mcm) genes (Mcm4 and Mcm7), which are crucial for DNA replication and polyploidization, thereby impacting vitellogenesis and oocyte maturation plos.org.

Exposure to methoprene can also affect male reproductive physiology. In Anastrepha fraterculus (fruit flies), males fed with methoprene in their adult protein diet exhibited larger male accessory glands and testes compared to methoprene-deprived males researchgate.net. While high doses might reduce the ability to inhibit female remating, lower doses did not compromise this ability researchgate.net. Methoprene treatment in males has also been associated with longer copulations researchgate.net.

Enantiomeric Activity and Stereochemical Research in Juvenile Hormone Mimicry

Comparative Studies of (R)- and (S)-Methoprene Biological Potency

Comparative studies have consistently shown that the (S)-(+) enantiomer of methoprene exhibits considerably higher juvenile hormone activity across various insect species compared to the (R)-(-) enantiomer researchgate.net. This has been observed in species such as the yellow-fever mosquito (Aedes aegypti), the greater wax moth (Galleria mellonella), the yellow mealworm (Tenebrio molitor), the house fly (Musca domestica), and the tobacco budworm (Heliothis virescens) researchgate.net.

Despite the (S)-enantiomer being more biologically active, the technical substance of methoprene is typically an isomeric mixture of both (R) and (S) forms herts.ac.ukherts.ac.uk. Some commercial formulations are based on the biologically active (S)-methoprene enantiomer inchem.org. Mixing the active juvenoid with its inactive optical or geometric stereoisomers does not appear to inhibit the active stereoisomer bioone.org.

A summary of comparative biological potency can be seen in the table below:

| Enantiomer | Biological Activity (Juvenile Hormone Mimicry) | Affected Species (Examples) |

| (S)-(+) | Considerably Higher Activity researchgate.net | Aedes aegypti, Galleria mellonella, Tenebrio molitor, Musca domestica, Heliothis virescens researchgate.net |

| (R)-(-) | Lower Activity compared to (S) researchgate.net | Aedes aegypti, Galleria mellonella, Tenebrio molitor, Musca domestica, Heliothis virescens researchgate.net |

Stereoselective Interactions with Biological Targets

The observed differences in biological activity between the (R)- and (S)-enantiomers of methoprene imply that a chiral receptor system, or possibly multiple such systems, are involved in the insect juvenile hormone response to these compounds researchgate.net. The primary biological target for juvenile hormone and its mimics, including methoprene, is the Methoprene-tolerant (Met) protein cas.czresearchgate.netpnas.org. Met, a bHLH-PAS domain protein, specifically binds to JH III and its biologically active mimics, such as methoprene and pyriproxyfen (B1678527), through its C-terminal PAS domain pnas.org.

The high-affinity binding of JH by Met has been verified, and the ligand-binding domain of Met has been characterized pnas.org. Mutations in amino acids predicted to form the ligand-binding pocket can reduce JH III binding, likely due to steric hindrance pnas.org. This suggests a stereoselective interaction at the binding site. The binding of JH to the PAS-B domain of Met induces a conformational change that allows Met to dissociate from its homophilic complex and bind to its partner protein, Taiman pnas.org. This mechanism highlights the stereoselective nature of the interaction at the molecular level, where the specific three-dimensional orientation of the ligand is critical for effective binding and subsequent signal transduction.

The fact that the (S)-enantiomer is significantly more active indicates that the binding pocket of the Met receptor (or other relevant biological targets) has a specific stereochemical preference, allowing for a more efficient and effective interaction with the (S)-configuration of methoprene.

Environmental Fate and Biotransformation Research

Photodegradation and Hydrolysis Pathways in Aquatic and Terrestrial Environments

Photodegradation is a significant pathway for the dissipation of (R)-methoprene in the environment, particularly in aquatic systems and on inert surfaces where it is exposed to sunlight fragranceu.comnih.govfragranceu.com. Hydrolysis, however, is not a primary degradation route under typical environmental conditions thegoodscentscompany.com.

Upon exposure to sunlight, this compound rapidly degrades into numerous photolytic products. In aqueous solutions, methoprene (B1676399) can degrade into at least 50 minor photolysis products fragranceu.comfragranceu.comthegoodscentscompany.com. Key identified photoproducts include methoxycitronellal and methoxycitronellic acid nih.govthegoodscentscompany.comuni.lu. The photodegradation process also involves the isomerization of the 2E isomer to the 2Z isomer; this isomerization is a detoxification step, as the 2Z isomer is significantly less active against target insects uni.lu.

The photodegradation of this compound is rapid, with half-lives varying depending on the medium and exposure conditions. In pond water exposed to sunlight, more than 80% of applied methoprene can degrade within 13 days nih.govthegoodscentscompany.com. Studies have shown half-lives of approximately 30-45 hours in unsterilized pond water, with sunlight exposure further reducing this persistence nih.govnih.govnih.gov. On inert surfaces, such as soil, photodegradation is also rapid, forming methoxycitronellal nih.govthegoodscentscompany.com.

Table 1: Photodegradation Kinetics of Methoprene in Various Media

| Medium | Conditions | Half-life (approx.) | Reference |

| Pond water | 0.001 mg/L | 30 hours | nih.govnih.govnih.gov |

| Pond water | 0.01 mg/L | 40 hours | nih.govnih.govnih.gov |

| Unsterilized pond water | Field conditions, sunlight exposure | 30-45 hours | nih.gov |

| Aqueous solution | Sunlight, 0.01-0.05 ppm | < 1 day | uni.lu |

| Thin film on glass surface | Sunlight | 6 hours | thegoodscentscompany.com |

| Atmosphere (hydroxyl radicals) | 25 °C, 5x10^5 hydroxyl radicals/cm^3 | 4.6 hours | thegoodscentscompany.com |

| Atmosphere (ozone) | 25 °C, 7x10^11 ozone molecules/cm^3 | 48 minutes | thegoodscentscompany.com |

While photodegradation is a key pathway, this compound is not expected to hydrolyze under typical environmental pH conditions (pH 5 to 9) thegoodscentscompany.com. However, rapid hydrolysis has been observed in strong acid solutions thegoodscentscompany.com.

Identification of Photolytic Degradation Products

Microbial Degradation and Metabolite Identification Studies

Microbial degradation plays a crucial role in the environmental dissipation of this compound, particularly in soil and aquatic environments wikidata.orgnih.govnih.gov.

In soil, microbial degradation is reported to be relatively fast nih.gov. Studies in aerobic sandy loam showed that radiolabeled methoprene had a half-life of approximately 10 days, with over 50% of the applied dose converted to carbon dioxide (CO2) nih.govnih.gov. Radioactivity from labeled methoprene was also incorporated into humic acid, fulvic acid, and humin fractions of sandy loam, indicating extensive microbial processing nih.govnih.gov. Methoprene undergoes demethylation, hydrolysis, and oxidative cleavage in microbes nih.gov. The major microbial product identified is 7-methoxy-3,7-dimethyloctanoic acid (methoxycitronellic acid) thegoodscentscompany.comuni.lu.

Microorganisms are essential for the rapid breakdown of this compound in both soil and water wikidata.orgnih.govnih.gov. The degradation of methoprene has been shown to be much slower in autoclaved (sterile) soil compared to untreated soil, highlighting the significant contribution of microbial activity nih.gov. In surface water, degradation is attributed to both microbial metabolism and photolysis fragranceu.comfragranceu.com. Microbial degradation occurs at approximately the same rate in both freshwater and saltwater when maintained in the dark, and proceeds more rapidly at higher temperatures (e.g., 20°C) uni.lu.

Characterization of Microbial Biotransformation Routes

Environmental Persistence and Dissipation Dynamics

This compound exhibits relatively low persistence in the environment, primarily due to its rapid degradation by sunlight and microorganisms wikidata.orgfragranceu.comnih.gov.

In soil, this compound has a reported half-life of approximately 10 days in aerobic sandy loam wikipedia.orgnih.govnih.govnih.gov. It is relatively immobile in soil, tending to remain in the top few centimeters, which is consistent with its estimated high Koc value of 23,000 nih.gov. This strong adsorption to soil and sediment reduces its potential for leaching and groundwater contamination wikipedia.orgfragranceu.comnih.govnih.gov.

In aquatic environments, this compound dissipates rapidly. Half-lives in pond water range from 30 to 45 hours, depending on the concentration nih.govnih.govnih.gov. While volatilization from water or moist soil is possible due to its moderate Henry's Law constant and vapor pressure, this process is mitigated by its affinity for soils and sediments nih.gov. In the atmosphere, vapor-phase this compound can be degraded by reaction with photochemically produced hydroxyl radicals and ozone, with calculated half-lives of approximately 1.5 hours and 48 minutes, respectively nih.govthegoodscentscompany.com.

Table 2: Environmental Half-lives of Methoprene

| Environmental Compartment | Half-life (approx.) | Reference |

| Aerobic sandy loam soil | 10 days | nih.govnih.govnih.gov |

| Pond water | 30-45 hours | nih.govnih.govnih.gov |

| Alfalfa (plants) | < 2 days | wikipedia.orgnih.govnih.gov |

| Rice (plants) | < 1 day | wikipedia.orgnih.govnih.gov |

| Atmosphere (OH radicals) | 1.5 hours | nih.govthegoodscentscompany.com |

| Atmosphere (Ozone) | 48 minutes | nih.govthegoodscentscompany.com |

| Briquettes (full degradation) | Up to 1.5 years | wikidata.orgnih.gov |

Half-Life Determinations in Soil and Water Compartments

The persistence of this compound and its racemic counterpart in environmental compartments, specifically soil and water, has been extensively studied, revealing relatively short half-lives under various conditions.

In Soil: Methoprene exhibits low persistence in soil. Field half-lives for methoprene have been reported to be up to 10 days in sandy loam soil. nih.govwikipedia.orgnih.gov In aerobic sandy loam, radiolabeled methoprene showed an initial half-life of approximately 10 days when applied at a surface treatment rate of 1 kg/ha . pollutiontracker.org Laboratory studies on aerobic soil degradation, using four different soil types, reported DT50 values (time for 50% degradation) at 20°C ranging from 0.73 to 0.93 days. rdrr.io This rapid degradation in soil is primarily attributed to aerobic biotransformation.

In Water: Methoprene degrades rapidly in aquatic environments. Half-lives in pond water have been documented to be approximately 30 hours at an initial concentration of 0.001 mg/L and 40 hours at 0.01 mg/L. nih.govpollutiontracker.org In unsterilized pond water under field conditions, (S)-methoprene has a half-life of 30-45 hours. wikipedia.org Under continuous irradiation with a xenon lamp at pH 7 and 22 ± 2°C, the DT50 for aqueous photolysis was 4.8 hours. rdrr.io In sterilized water buffered to pH 7, reported DT50 values for methoprene ranged between less than 1 day and 5 days when exposed to sunlight. rdrr.io

Table 1: Reported Half-Lives of Methoprene in Soil and Water

| Environmental Compartment | Conditions | Half-Life (DT50) | Reference |

| Soil (Sandy Loam) | Field | Up to 10 days | nih.govwikipedia.orgnih.gov |

| Soil (Aerobic Sandy Loam) | Laboratory | ~10 days | pollutiontracker.org |

| Soil (Various types) | Aerobic, 20°C | 0.73 - 0.93 days | rdrr.io |

| Pond Water | 0.001 mg/L | ~30 hours | nih.govpollutiontracker.org |

| Pond Water | 0.01 mg/L | ~40 hours | nih.govpollutiontracker.org |

| Pond Water (Unsterilized) | Field | 30-45 hours | wikipedia.org |

| Sterile Water | Sunlight, pH 7 | <1 - 5 days | rdrr.io |

| Aqueous Solution | Continuous Xe lamp irradiation, pH 7, 22±2°C | 4.8 hours | rdrr.io |

| Thin film on glass | Sunlight | ~4 hours | nih.gov |

Factors Influencing Environmental Longevity

The environmental longevity of this compound is significantly influenced by various degradation pathways, primarily microbial degradation and photolysis.

Microbial Degradation: Microbial degradation is considered a major route for the disappearance of methoprene from both soil and aquatic systems. nih.govpollutiontracker.orgrdrr.io Studies have shown that methoprene degradation is significantly slower in autoclaved soil compared to untreated soil, indicating the crucial role of microbial activity. pollutiontracker.org Similarly, in aquatic systems, microbial degradation contributes to its rapid breakdown. nih.govrdrr.io

Photolysis: Methoprene is highly susceptible to degradation by sunlight, both in aqueous solutions and on inert surfaces. nih.govnih.govpollutiontracker.orgrdrr.io In aqueous solutions, methoprene degrades rapidly under sunlight, forming numerous photolysis products, with some studies reporting as many as 50 minor photoproducts. The predominant photolytic pathway involves oxidative scission at the C4 double bond, leading to products like methoxycitronellal and methoxycitronellic acid. pollutiontracker.org Photoisomerization also occurs, converting the more active 2E isomer to the less active 2Z isomer, which is a detoxification step. The rapid aqueous degradation due to photolysis can result in DT50 values as low as 4.8 hours under continuous irradiation. rdrr.io On inert surfaces like soil, rapid photodegradation also occurs, forming methoxycitronellal. pollutiontracker.org

Hydrolysis: Methoprene is reported to be hydrolytically stable at environmental pH values (e.g., pH 4, 7, and 9) and temperatures (25-50°C). rdrr.io However, in strong acid solutions (pH 1.2), hydrolysis can be rapid, with a half-life of 17 hours at 37°C. rdrr.io

Temperature: High temperatures, particularly during summer months, can profoundly affect the stability of methoprene in aquatic environments.

Formulation: The formulation of methoprene products can significantly influence their persistence. Slow-release formulations, such as briquettes, pellets, and boluses, are designed to extend the activity of methoprene, allowing for prolonged efficacy in the environment, sometimes beyond one year. nih.govpollutiontracker.org This is in contrast to technical methoprene, which degrades rapidly in water under normal conditions. nih.gov

Transport, Adsorption, and Mobility Research in Environmental Matrices

This compound, and methoprene generally, exhibits limited mobility in environmental matrices due to its strong affinity for soil and sediment particles.

Adsorption to Soil and Sediment Particles

Methoprene is readily adsorbed to and desorbed from soil and is expected to adsorb to suspended solids and sediments in water. nih.govnih.govpollutiontracker.orgrdrr.io This strong adsorption is indicated by its adsorption coefficient (Koc) values. Reported Koc values for methoprene range significantly across different studies and soil types. For instance, Koc adsorption values of 537 L/kg, 684 L/kg, and 1407 L/kg were measured in three soil types, yielding an average Koc value of 876 L/kg. rdrr.io Other sources report estimated Koc values of 23,000 nih.govpollutiontracker.org and 5300. An estimated bioconcentration factor (BCF) of 3,400 also suggests a very high potential for bioconcentration in aquatic organisms, provided the compound is not metabolized by the organism. This strong binding to organic soil (clay, sediment, etc.) significantly attenuates its volatilization from moist soil surfaces.

Table 2: Adsorption Coefficients (Koc) for Methoprene in Soil

| Soil Type(s) | Koc (L/kg) | Reference |

| Three soil types | 537, 684, 1407 (Average 876) | rdrr.io |

| Estimated | 23,000 | nih.govpollutiontracker.org |

| Estimated | 5,300 |

Leaching Potential and Groundwater Transport Studies

Due to its rapid degradation and strong adsorption to soil particles, methoprene is considered to have low mobility in soil and is unlikely to leach into groundwater. nih.govwikipedia.orgnih.govpollutiontracker.org Field leaching studies have shown that methoprene residues tend to remain in the top few centimeters or inches of the soil, even after repeated washings with water. nih.govnih.gov Consequently, methoprene is not expected to persist in soil or contaminate groundwater. Exposure to methoprene residues from drinking water is generally considered negligible due to its rapid degradation in aqueous environments and sunlight, as well as its affinity for soils and sediments which reduces mobility and bioavailability.

Biotransformation in Non-Target Organisms: Pathways and Metabolites

Methoprene undergoes rapid and extensive biotransformation in a variety of non-target organisms, including microbes, plants, insects, fish, birds, and mammals. nih.govnih.govnih.govpollutiontracker.org This rapid metabolism leads to the formation of various metabolites, some of which can be incorporated into natural body components. nih.govnih.gov

Metabolic Pathways in Aquatic and Terrestrial Invertebrates

In insects and aquatic arthropods, methoprene has been shown to undergo several metabolic pathways. These include ester hydrolysis, O-demethylation, and oxidative cleavage at the C-4 double bond. pollutiontracker.org For example, incubation of methoprene in pond water containing microorganisms resulted in the generation of primary metabolites through ester hydrolysis and/or O-demethylation. The oxidative scission at the C4 double bond is also a predominant photolytic pathway, leading to products such as methoxycitronellal and methoxycitronellic acid. pollutiontracker.org

Table 3: Key Biotransformation Pathways and Metabolites of Methoprene

| Pathway/Process | Description | Metabolites/Products | Organisms/Environment | Reference |

| Microbial Degradation | Major route of disappearance | CO2 (major product) | Soil, Aquatic systems | nih.govpollutiontracker.orgrdrr.io |

| Photolysis | Rapid degradation by sunlight | Methoxycitronellal, Methoxycitronellic acid, 2E/2Z isomers, ~50 minor photoproducts | Water, Inert surfaces | pollutiontracker.orgrdrr.io |

| Ester Hydrolysis | Cleavage of ester bond | Hydroxy ester | Microbes, Insects, Aquatic invertebrates | nih.govpollutiontracker.org |

| O-Demethylation | Removal of methoxy (B1213986) group | Hydroxy ester | Microbes, Insects, Aquatic invertebrates | nih.govpollutiontracker.org |

| Oxidative Cleavage | At C-4 double bond | Methoxycitronellal, Methoxycitronellic acid | Insects, Aquatic invertebrates | pollutiontracker.org |

| Conjugation | Formation of polar conjugates | Glucuronides | Mammals | nih.gov |

| Oxidation | α and β oxidation | CO2, Acetate (B1210297) (incorporated into natural products) | Mammals | nih.gov |

Metabolite Formation and Identification in Biological Systems

The environmental degradation and metabolism of methoprene, encompassing the (R)-enantiomer, involve a series of complex biotransformation pathways across diverse biological systems. These pathways primarily include hydrolysis, oxidation, and O-demethylation, often followed by conjugation reactions fao.orglittlefireants.com. The rapid breakdown of methoprene in various environments and biological matrices leads to the formation of numerous metabolites, many of which are more polar than the parent compound europa.eu.

Detailed Research Findings

Metabolism in Animals: Studies conducted in various mammalian and avian species, including mice, rats, guinea pigs, cattle, and chickens, reveal extensive metabolism of racemic methoprene. Following oral administration, the radiolabel from methoprene is rapidly absorbed and widely distributed, with significant portions excreted in urine, feces, and expired air as carbon dioxide (CO2) uni.luinchem.org.

Key metabolic processes observed in animals include:

Ester Hydrolysis: This is a primary metabolic step, leading to the formation of methoprene acid nih.govnih.gov. In rats, methoprene acid has been identified as an immediate downstream metabolite nih.gov.

Oxidation and Demethylation: The molecule undergoes α- and β-oxidation, particularly at the C5-labelled position, leading to the production of CO2 and acetate. This acetate is subsequently incorporated into natural products within the animal's body fao.orguni.luinchem.org.

Conjugation: Metabolites are often converted into polar conjugates, such as glucuronides, which facilitate excretion uni.lunih.gov.

Incorporation into Natural Products: A notable finding in animals like steers, cows, and chickens is the substantial incorporation of radiolabeled carbon from methoprene into endogenous compounds. These include triglycerides, bile acids (e.g., cholic acid, deoxycholic acid), and cholesterol found in tissues, milk, and eggs fao.orgnih.gov. In a steer study, a significant portion of tissue radioactivity (16-88%) was identified as [14C]-cholesterol, and 72% of bile radioactivity comprised cholesterol, cholic acid, and deoxycholic acid fao.org.

While unchanged methoprene can be found in fat, it is rapidly degraded into other radiolabeled compounds in the blood uni.lu. Chromatographic analysis of urine, feces, and bile samples from studies with (S)-methoprene indicated the presence of numerous radioactive components (at least 22 in urine, 23 in feces, and 11 in bile), all more polar than the parent compound europa.eu.

Metabolism in Plants: Methoprene undergoes rapid metabolism in plants such as alfalfa, rice, and wheat, with half-lives typically less than two days in alfalfa and less than one day in rice littlefireants.com. The metabolic pathways in plants involve hydrolysis, oxidation, and demethylation, similar to animal systems littlefireants.com.

Specific metabolites identified in plants include:

7-methoxycitronellal: This nonpolar metabolite results from an unusual oxidative scission of the 4-ene double bond researchgate.net. It has been isolated from vapors evolved from plants researchgate.net.

7-methoxycitronellic acid: This is another identified metabolite, particularly observed in pond water samples with specific microflora, resulting from oxidative scission of the 4-ene double bond inchem.org.

Methoprene acid: This metabolite has been observed in wheat nih.gov.

Incorporation into Natural Products: A significant and unusual aspect of methoprene metabolism in plants is the conversion of its metabolites into natural plant products, including cellulose, chlorophylls, and carotenoids littlefireants.cominchem.org.

Metabolism in Aquatic Environments and Microorganisms: In aquatic systems, methoprene degrades rapidly due to both microbial metabolism and photolysis littlefireants.comepa.gov. The half-life in pond water can range from 1 to 28 days, depending on sunlight availability and formulation epa.govtewhatuora.govt.nz.

Key findings in aquatic environments include:

Oxidative Scission: In some aquatic microbial environments, oxidative scission of the 4-ene double bond is a principal metabolic pathway, leading to metabolites such as 7-methoxycitronellic acid inchem.org.

Hydrolysis and Other Transformations: Various transformation products are detected, including isomers like (E,Z)-S-methoprene and other unidentified components europa.eu.

CO2 Formation: Microbial degradation in soil and water contributes to the formation of CO2 as a major product littlefireants.comepa.gov.

The rapid degradation and diverse metabolic pathways of methoprene in biological systems highlight its environmental short persistence and the formation of a wide array of breakdown products.

Table 1: Identified Metabolites of Methoprene (Racemic Mixture) in Biological Systems

| Metabolite Name | Chemical Transformation | Biological Systems Identified In |

| Methoprene Acid | Hydrolysis | Animals (rats, guinea pigs, steers, cows), Plants (wheat) nih.govnih.govnih.gov |

| Polar Conjugates | Conjugation | Animals (guinea pigs, cattle, chickens, rats) uni.luinchem.orgnih.gov |

| Carbon Dioxide (CO2) | Oxidation | Animals (mice, rats, guinea pigs, cows, chickens), Soil, Water uni.luinchem.orgnih.govepa.gov |

| Acetate | Oxidation | Animals (steers, cows, chickens) fao.orgnih.gov |

| Cholesterol | Incorporation | Animals (steers, cows, chickens) fao.orgnih.gov |

| Triglycerides | Incorporation | Animals (steers, cows, chickens) fao.orgnih.gov |

| Bile Acids | Incorporation | Animals (steers) fao.orgnih.gov |

| 7-methoxycitronellal | Oxidative Scission | Plants (alfalfa), Aquatic microorganisms inchem.orgnih.govresearchgate.net |

| 7-methoxycitronellic acid | Oxidative Scission | Aquatic microorganisms, Plants inchem.orgnih.gov |

| Cellulose | Incorporation | Plants (alfalfa, rice) littlefireants.cominchem.org |

| Chlorophylls | Incorporation | Plants (alfalfa, rice) littlefireants.cominchem.org |

| Carotenoids | Incorporation | Plants (alfalfa, rice) littlefireants.cominchem.org |

| Methoprene Alcohol | Hydrolysis | Insects (presumptive) inchem.org |

Research on Resistance Evolution and Management

Identification and Characterization of Resistance Phenotypes in Arthropod Populations

Resistance to (R)-methoprene has been documented in both field and laboratory settings. These instances highlight the adaptive capabilities of arthropods to chemical pressures.

The repeated use of this compound for pest control has led to the selection of resistant populations in the field, resulting in noticeable control failures. One of the earliest documented cases of field resistance was in the salt-marsh mosquito, Aedes taeniorhynchus, on barrier islands in Lee County, Florida. After approximately five years of exposure to methoprene (B1676399) briquets, populations on Captiva Island and Lover's Key were found to be 14.9-fold and 14.8-fold less susceptible, respectively, compared to a naive mainland strain. nih.govbiodiversitylibrary.org This resistance was believed to be localized due to the genetic isolation of the island populations. biodiversitylibrary.org

In California, significant control failures were observed in the summer of 1998 against the pasture mosquito, Ochlerotatus nigromaculis, in Fresno County, where methoprene had been used effectively for over two decades. ucanr.eduucanr.eduusda.gov Susceptibility tests revealed that these populations had developed resistance levels several thousand-fold higher than susceptible populations. ucanr.eduucanr.edu

More recent studies have continued to document varying levels of resistance in other mosquito species. For instance, populations of Culex pipiens in Cyprus have shown resistance ratios ranging from 4.7 to 16-fold. oup.com In Southern California, resistance ratios of 9 to 54-fold have been recorded in Culex quinquefasciatus. oup.combioone.org An extreme case of resistance was reported in Culex pipiens across the Chicago, IL region, with resistance ratios reaching as high as 1010.52. researchgate.net

Laboratory selection experiments have demonstrated the potential for arthropods to develop high levels of resistance to this compound under continuous selection pressure. Early studies showed that selecting Culex pipiens for eight generations resulted in an 8 to 13-fold increase in resistance. oup.com Similarly, subjecting Culex quinquefasciatus to ten generations of selection led to a 6.1 to 21-fold increase in resistance. oup.com

More prolonged selection has been shown to induce significantly higher resistance levels. For example, a field-collected population of Culex quinquefasciatus from Southern California, which initially had a low level of resistance (7.0 to 8.8-fold), was subjected to 30 generations of laboratory selection with S-methoprene (B8808338). This resulted in a dramatic increase in resistance, with resistance ratios reaching 57.4 to 168.3-fold compared to the unselected population. nih.govresearchgate.net These laboratory studies underscore the genetic potential for resistance development in mosquito populations when exposed to persistent selection pressure.

Field-Observed Resistance Development and Control Failures

Molecular and Genetic Mechanisms of Resistance to this compound and its Analogues

The molecular basis of resistance to this compound is multifaceted, involving changes in the target site of the insecticide as well as enhanced metabolic detoxification.

The primary target of methoprene is the "Methoprene-tolerant" (Met) gene product, which is a crucial component of the juvenile hormone (JH) signaling pathway. researchgate.netsdbonline.orgnih.govpnas.org Mutations in the Met gene can lead to target-site insensitivity, thereby conferring resistance.

In the fruit fly, Drosophila melanogaster, various mutations in the Met gene have been shown to result in resistance to both methoprene and JH. sdbonline.orgpnas.org Some of these are null mutations, where the gene product is absent. pnas.org For example, the γ-ray induced allele, Met27, results in a complete lack of Met transcript, leading to resistance. pnas.org The fact that these null mutants are viable demonstrates that Met is not a vital gene, which may allow for a higher rate of resistance evolution through a wider range of mutations. pnas.org

Specific point mutations in the Met gene have been identified in other resistant insect species. In the lesser grain borer, Rhyzopertha dominica, a non-synonymous substitution, P489L, was identified in the C-terminus of the MET protein in a resistant strain. nih.govceur-ws.org In the red flour beetle, Tribolium castaneum, a V297F mutation within the PAS-B domain of the MET protein has been shown to reduce its binding affinity to methoprene. nih.govnih.gov When both monomers in a MET dimer carry this mutation, the complex becomes resistant to dissociation by methoprene, a key step in the hormone's action. nih.gov

Enhanced metabolism of this compound through the action of detoxification enzymes is another major mechanism of resistance. The two primary enzyme families implicated are cytochrome P450 monooxygenases (P450s) and esterases. flvc.org

Transcriptomic studies in a resistant strain of Rhyzopertha dominica revealed the significant upregulation of several cytochrome P450 genes. nih.govbvsalud.orgnih.gov Quantitative PCR analysis confirmed that genes such as CYP6BQ11, CYP6RU, and CYP3747A were overexpressed by more than 10-fold, 4-fold, and 3-fold, respectively, in the resistant strain compared to a susceptible one. nih.gov The use of the P450 inhibitor, piperonyl butoxide (PBO), was shown to have a synergistic effect with s-methoprene, further implicating P450s in the resistance mechanism. flvc.orgbvsalud.org

Elevated esterase activity has also been associated with methoprene resistance, particularly in mosquito populations. oup.comnih.govscielo.br In Cyprus, the frequency of elevated esterase activity in Culex pipiens populations ranged from 0.9% to 65%. oup.comnih.gov In some Brazilian populations of Aedes aegypti resistant to the organophosphate temephos, increased activity of esterases was observed, although this did not always confer significant cross-resistance to methoprene. oup.com However, it is known that esterases are involved in the metabolism of endogenous juvenile hormone, suggesting a potential role in the detoxification of its analogue, methoprene. scielo.broup.com

The regulation of gene expression plays a critical role in both target-site and metabolic resistance to this compound. As mentioned, mutations in the Met gene can lead to its complete absence or reduced levels of the MET protein, resulting in resistance. sdbonline.orgnih.govpnas.org Conversely, overexpression of the wild-type Met+ gene in Drosophila melanogaster leads to increased susceptibility to methoprene, demonstrating that the level of MET protein is a key determinant of sensitivity. nih.gov

In the context of metabolic resistance, the upregulation of detoxification genes is a key adaptive response. bioscientifica.com Transcriptional regulatory pathways, such as those involving nuclear receptors, can control the expression of P450s and other detoxification enzymes. bioscientifica.com For example, in the lepidopteran Helicoverpa armigera, the expression of Met1 is itself regulated by both JH and the molting hormone 20-hydroxyecdysone (B1671079) (20E). bioscientifica.combioscientifica.com Met1, in turn, can repress the 20E signaling pathway while promoting the JH pathway, showcasing a complex regulatory network. bioscientifica.combioscientifica.com

Furthermore, post-transcriptional modifications and the action of non-coding RNAs (ncRNAs) like microRNAs (miRNAs) and long non-coding RNAs (lncRNAs) are emerging as important regulators of insecticide resistance by influencing the expression of detoxification genes. bioscientifica.com

Metabolic Detoxification Pathways (e.g., Cytochrome P450s, Esterases)

Cross-Resistance Patterns and Their Evolutionary Implications

Understanding cross-resistance, where resistance to one insecticide confers resistance to another, is crucial for designing effective and sustainable pest control programs. Research has explored the patterns of cross-resistance between this compound and other insecticides, including other juvenile hormone analogues.

Resistance to Other Insecticides and Juvenile Hormone Analogues

Studies have demonstrated that insect populations resistant to this compound can exhibit varying levels of cross-resistance to other juvenile hormone analogues (JHAs) and, in some cases, to insecticides with different modes of action.

A notable example is the housefly, Musca domestica. A strain with an 880-fold resistance to the JHA pyriproxyfen (B1678527) also showed moderate cross-resistance to methoprene, with a resistance ratio of 13. researchgate.netscispace.comjst.go.jp This indicates that a shared resistance mechanism likely exists between these two JHAs. Similarly, this pyriproxyfen-resistant strain displayed cross-resistance to another JHA, fenoxycarb (B1672525). researchgate.netscispace.comjst.go.jp However, it is important to note that this strain did not show cross-resistance to diflubenzuron (B1670561), a chitin (B13524) synthesis inhibitor, highlighting the specificity of the resistance mechanism to compounds with a similar mode of action. researchgate.netjst.go.jp

In the mosquito species Culex quinquefasciatus, laboratory selection for high levels of S-methoprene resistance led to significant cross-resistance to the microbial larvicide Lysinibacillus sphaericus. flvc.org This unexpected one-way cross-resistance, where methoprene resistance confers resistance to a bacterial toxin, suggests complex and indirect interactions in the resistance mechanisms. Conversely, L. sphaericus-resistant mosquitoes did not show resistance to methoprene, indicating the one-directional nature of this cross-resistance. flvc.org

Research on Aedes aegypti has also documented cross-resistance between S-methoprene and pyriproxyfen. nih.gov The existence of cross-resistance among different JHAs has significant implications for resistance management, as the rotation of compounds within the same chemical class may not be an effective strategy. jst.go.jp

**Table 1: Cross-Resistance Profile in a Pyriproxyfen-Resistant Strain of *Musca domestica***

| Insecticide | Class | Resistance Ratio (RR) |

|---|---|---|

| Pyriproxyfen | Juvenile Hormone Analogue | 880 |

| Methoprene | Juvenile Hormone Analogue | 13 |

| Fenoxycarb | Juvenile Hormone Analogue | 29 |

| Diflubenzuron | Chitin Synthesis Inhibitor | No cross-resistance |

Data sourced from Zhang et al. (1998) as cited in multiple sources. researchgate.netscispace.comjst.go.jp

Genetic Linkage and Pleiotropic Effects

The genetic basis of resistance to this compound and other JHAs has been a key area of research, with a significant focus on the Methoprene-tolerant (Met) gene. cas.cznih.govpnas.orgsdbonline.org

The Met gene, first identified in Drosophila melanogaster, encodes a protein that is a member of the bHLH-PAS family of transcription factors and is considered a likely component of the juvenile hormone receptor. cas.czpnas.orgsdbonline.org Mutations in the Met gene can lead to a target-site resistance mechanism, where the receptor has a reduced affinity for JH and its analogues, like methoprene. pnas.org This results in tolerance to the toxic and developmental effects of these compounds. sdbonline.org Genetic studies have provided evidence that the known alleles of the Met gene are likely null mutants, meaning they result in a non-functional gene product. nih.gov

Further research has identified a paralogous gene in Drosophila, called germ cell-expressed (gce), which also plays a role in JH signaling. cas.czsdbonline.org The gce gene is considered the ancestral gene from which Met arose through gene duplication. cas.cz The presence and interaction of both Met and gce are crucial for normal development, and their involvement in JH reception highlights the complexity of the genetic basis for resistance. cas.cz

Pleiotropy, where a single gene influences multiple phenotypic traits, has also been observed in relation to methoprene resistance. Allelic variation at the Met locus in Drosophila melanogaster has been shown to affect various life history traits, including developmental time and fecundity. sdbonline.org This suggests that the evolution of resistance can be associated with fitness costs or trade-offs, where the same genetic changes that confer resistance may also impact other important biological functions. These pleiotropic effects are an important consideration in the dynamics of resistance evolution in wild populations.

Research on Resistance Management Strategies and Tools

To combat the development and spread of this compound resistance, various management strategies have been researched. These include the use of synergists to enhance efficacy and the implementation of integrated pest management approaches that incorporate insecticide rotation.

Synergist Efficacy Studies (e.g., Piperonyl Butoxide)

Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the effectiveness of an insecticide. Piperonyl butoxide (PBO) is a well-known synergist that functions by inhibiting cytochrome P450 monooxygenases, a major family of enzymes involved in the metabolic detoxification of insecticides.

Research has demonstrated the effectiveness of PBO in overcoming resistance to S-methoprene, particularly in the lesser grain borer, Rhyzopertha dominica. In a study involving a methoprene-resistant strain (Met-R) of this pest, the addition of PBO significantly increased the toxicity of S-methoprene. nih.govresearchgate.net While S-methoprene alone had little effect on the progeny of the resistant strain, the combination with PBO at concentrations of 0.80 or 1.07 g/kg resulted in a substantial reduction in the number of surviving offspring. nih.govresearchgate.net This suggests that metabolic detoxification via P450 enzymes is a key mechanism of methoprene resistance in this species and that PBO can effectively "break" this resistance. nih.gov

The synergistic effect of PBO has also been noted in managing resistance to other insecticides, such as pyrethroids, further highlighting its role in resistance management programs. tewhatuora.govt.nzembrapa.br The application of PBO with pyrethrum has been shown to partially restore methoprene susceptibility in resistant mosquito populations. tewhatuora.govt.nz

**Table 2: Effect of Piperonyl Butoxide (PBO) on the Efficacy of S-methoprene Against a Resistant Strain (Met-R) of *Rhyzopertha dominica***

| Treatment | Concentration of S-methoprene (mg/kg) | Concentration of PBO (g/kg) | Number of F1 Progeny Adults |

|---|---|---|---|

| S-methoprene alone | 10 | 0 | > 50 |

| S-methoprene + PBO | 10 | 0.80 | ~ 25 |

| S-methoprene + PBO | 10 | 1.07 | ~ 25 |

Data adapted from a study on the lesser grain borer. nih.govresearchgate.net

Rotation and Integrated Pest Management Approaches in Research Contexts

Integrated Pest Management (IPM) is a comprehensive approach that combines multiple control tactics to manage pest populations in an economically and environmentally sound manner. nih.govlucidcentral.orgfao.org A cornerstone of insecticide resistance management (IRM) within an IPM framework is the rotation of insecticides with different modes of action. jst.go.jplucidcentral.org

The principle behind insecticide rotation is to alternate the selection pressure on a pest population. By switching between different chemical classes, insects that have developed resistance to one insecticide are targeted by another with a different mechanism of action, thus slowing the evolution of resistance to any single compound. lucidcentral.orgk-state.edu For this strategy to be effective, the insecticides used in the rotation should not exhibit cross-resistance. jst.go.jp

In the context of this compound, this means rotating its use with insecticides from other groups, such as organophosphates, pyrethroids, or microbial larvicides, provided there is no cross-resistance. tewhatuora.govt.nzlucidcentral.org For example, the lack of cross-resistance between methoprene and the chitin synthesis inhibitor diflubenzuron in houseflies suggests that these two compounds could be effective rotation partners. researchgate.netjst.go.jp

Research in mosquito control has also highlighted the importance of rotating larvicides to slow the progression of resistance. nih.gov The use of a combination of Bacillus thuringiensis israelensis (Bti), oil, pyrethrum, and PBO on methoprene-resistant mosquitoes led to a partial restoration of susceptibility, demonstrating the potential of integrated approaches. tewhatuora.govt.nz IPM programs for stored product pests also emphasize the judicious use of insecticides like methoprene in combination with non-chemical methods such as sanitation, aeration, and the use of resistant packaging. fao.orgresearchgate.net The success of these strategies relies on monitoring pest populations for resistance and applying insecticides only when necessary based on established economic thresholds. lucidcentral.org

Advanced Analytical Methodologies for R Methoprene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating (R)-methoprene from other compounds in a mixture, allowing for its accurate quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of methoprene (B1676399). nih.govsielc.comwho.intfao.orgresearchgate.netiobc-wprs.orgtandfonline.comresearchgate.netresearchgate.net Reversed-phase HPLC is a common approach, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. sielc.comwho.intresearchgate.net

One established HPLC method involves the use of a reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water. tandfonline.comresearchgate.net For instance, a gradient of 55–100% acetonitrile in water (pH 4.0) at a flow rate of 0.6 to 1.0 mL/min can effectively separate methoprene and its metabolites. researchgate.net UV detection is frequently used for quantification, with wavelengths around 254 nm or 264 nm being effective. fao.orgcerealsgrains.orgbiodiversitylibrary.org

For enhanced sensitivity, particularly in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). nih.govresearchgate.net However, the nonpolar nature of methoprene results in low ionization efficiency with electrospray ionization (ESI), a common ionization technique for LC-MS. nih.govresearchgate.net To overcome this, derivatization can be employed. A Diels-Alder cycloaddition reaction with a derivatizing agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can make methoprene more ionizable, significantly improving the limit of detection. nih.govresearchgate.netresearchgate.net This derivatization has been shown to improve the limit of detection by as much as 100-fold. nih.govresearchgate.netresearchgate.net

Chiral HPLC methods have also been developed to separate the enantiomers of methoprene, which is crucial as the S-enantiomer possesses the majority of the insecticidal activity. researchgate.netgoogle.comcipac.org These methods often utilize a chiral stationary phase, such as a Chiralpak AD-H silica (B1680970) column, with a normal-phase elution system. cipac.org

Table 1: Examples of HPLC Methods for Methoprene Analysis

| HPLC Mode | Column | Mobile Phase | Detection | Application |

| Reversed-Phase | C18 | Acetonitrile/Water | UV (254 nm, 264 nm) | Quantification in various matrices sielc.comfao.orgtandfonline.comcerealsgrains.orgbiodiversitylibrary.org |

| Reversed-Phase | C18 | Acetonitrile/Water (gradient) | UV (210 nm, 254 nm) | Simultaneous analysis of methoprene and metabolites in plasma and urine researchgate.net |

| Reversed-Phase with Derivatization | - | - | Tandem MS (ESI) | Trace analysis in environmental water samples nih.govresearchgate.net |

| Chiral Normal-Phase | Chiralpak AD-H silica | n-Hexane based | UV (254 nm) | Enantiomeric separation cipac.org |

Gas Chromatography (GC) Methodologies

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of methoprene. nih.govresearchgate.netresearchgate.nettandfonline.comeurl-pesticides.eumdpi.commdpi.com GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.

For methoprene analysis, a common approach involves using a capillary column with a stationary phase like 5% phenyl-95% methylpolysiloxane. google.com The sample, dissolved in a suitable solvent such as toluene, is injected into the heated inlet of the GC, where it vaporizes. google.com The vaporized compounds are then carried by an inert gas (e.g., helium) through the column, where they separate.

GC-MS and GC-tandem mass spectrometry (GC-MS/MS) provide high selectivity and sensitivity for methoprene detection. researchgate.nettandfonline.comeurl-pesticides.eumdpi.com In GC-MS, after separation by GC, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification. GC-MS/MS adds another layer of selectivity by isolating a specific ion from the initial mass spectrum and fragmenting it further to produce a daughter ion spectrum, reducing background noise and improving detection limits. eurl-pesticides.eumdpi.com

Mass Spectrometry and Tandem Mass Spectrometry Approaches for Identification and Trace Analysis

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable for the definitive identification and trace-level quantification of this compound and its metabolites. nih.govresearchgate.neteurl-pesticides.eunih.gov These techniques offer unparalleled sensitivity and specificity.

Electrospray Ionization (ESI) and Selected Reaction Monitoring (SRM)

Electrospray ionization (ESI) is a soft ionization technique commonly used in liquid chromatography-mass spectrometry (LC-MS) that allows for the analysis of thermally labile and non-volatile molecules. nih.govresearchgate.netresearchgate.net For methoprene analysis, positive-mode ESI is typically employed, where the molecule is protonated to form a precursor ion [M+H]+. nih.govresearchgate.net

While ESI can be used for methoprene, its nonpolar nature leads to low ionization efficiency. nih.govresearchgate.net To enhance sensitivity for trace analysis, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is effective. nih.govresearchgate.netresearchgate.net This process introduces a more readily ionizable group into the methoprene molecule. nih.govresearchgate.net

Selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is a highly sensitive and selective tandem mass spectrometry technique used for quantification. nih.goveurl-pesticides.eunih.gov In an SRM experiment, the first mass analyzer is set to select the precursor ion of the target analyte (e.g., the [M+H]+ ion of derivatized methoprene). This ion is then fragmented in a collision cell, and the second mass analyzer is set to detect one or more specific product ions (fragments). nih.gov This two-stage filtering process significantly reduces chemical noise and allows for very low detection limits, often in the picogram per milliliter (pg/mL) range. nih.govresearchgate.net

Table 2: Tandem MS Parameters for Derivatized Methoprene

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.govresearchgate.net |

| Precursor Ion | [M+H]+ of PTAD-derivatized methoprene nih.gov |

| Monitoring Mode | Selected Reaction Monitoring (SRM) nih.govnih.gov |

| Limit of Detection (in water) | ~6 pg/mL nih.govresearchgate.net |

| Limit of Quantification (in water) | ~20 pg/mL nih.govresearchgate.net |

Confirmation of Metabolite Structures

The identification and structural confirmation of this compound metabolites are critical for understanding its metabolic fate. fao.org Mass spectrometry, often in conjunction with chromatography and nuclear magnetic resonance (NMR) spectroscopy, plays a key role in this process. plos.orgcreative-proteomics.comfrontiersin.org

Metabolism studies have shown that methoprene can be transformed into several metabolites, including methoprene acid and other hydroxylated and conjugated forms. researchgate.netfao.org The general approach to confirming metabolite structures involves several steps. Initially, techniques like high-resolution mass spectrometry (HRMS) are used to determine the accurate mass of potential metabolites, which helps in proposing molecular formulas. mdpi.com

Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions. nih.gov The resulting fragmentation patterns provide valuable structural information. By comparing these patterns with those of the parent compound and known chemical principles, the sites of metabolic modification can often be deduced. nih.gov

For unequivocal structure confirmation, especially for novel metabolites, isolation of the metabolite is often necessary, followed by analysis using techniques like NMR spectroscopy. frontiersin.org NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for a complete structural elucidation. The combination of MS and NMR is a powerful strategy for confident metabolite identification. frontiersin.org

Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound in complex matrices such as environmental water, soil, and biological tissues. chromatographyonline.com The primary goals of sample preparation are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. chromatographyonline.com

For liquid samples like water, solid-phase extraction (SPE) is a widely used and effective technique. nih.govwho.intresearchgate.net In SPE, the water sample is passed through a cartridge containing a solid adsorbent material that retains the analyte of interest. Interfering compounds can be washed away, and the analyte is then eluted with a small volume of an appropriate solvent. This process both cleans up and concentrates the sample.

For solid or semi-solid samples, such as soil, food products, or biological tissues, a solvent extraction step is typically required first. fao.orgiobc-wprs.orgresearchgate.net This can involve shaking or blending the sample with a solvent like methanol (B129727) or acetonitrile to transfer the analyte into the liquid phase. fao.orgiobc-wprs.org

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and streamlined approach for sample preparation, particularly for pesticide residue analysis in food and agricultural products. restek.com The basic QuEChERS procedure involves an initial extraction with acetonitrile followed by a "salting-out" step to partition the acetonitrile from the aqueous phase. A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where the extract is mixed with a combination of sorbents to remove specific matrix interferences. For dry samples, a rehydration step with water is necessary before proceeding with the QuEChERS protocol. restek.com

For particularly complex biological matrices like lobster or shellfish tissue, a modified QuEChERS extraction followed by phospholipid solid-phase extraction has been shown to be effective for the analysis of methoprene and other insecticides by GC-MS/MS. tandfonline.com This approach provides a sample purity comparable to more traditional, time-consuming methods like gel permeation chromatography. tandfonline.com

Table 3: Common Sample Preparation Techniques for Methoprene Analysis

| Matrix | Technique | Key Steps |

| Water | Solid-Phase Extraction (SPE) nih.govwho.intresearchgate.net | Cartridge conditioning, sample loading, washing, elution |

| Flour/Grains | Solvent Extraction iobc-wprs.orgresearchgate.net | Extraction with methanol, centrifugation |

| Peanuts | Solvent Extraction fao.org | Shaking with methanol, addition of internal standard |

| Fruits/Vegetables | QuEChERS restek.com | Acetonitrile extraction, salting out, dispersive SPE cleanup |

| Lobster/Shellfish | Modified QuEChERS tandfonline.com | Extraction, phospholipid solid-phase extraction cleanup |

| Rat Plasma/Urine | Solid-Phase Extraction (SPE) researchgate.net | Extraction and cleanup for simultaneous analysis of parent and metabolites |

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are fundamental techniques employed for the extraction and purification of methoprene from various samples, including environmental and biological matrices.

Liquid-Liquid Extraction (LLE) is a conventional method used for methoprene analysis. This technique involves partitioning the analyte between two immiscible liquid phases. For instance, in the analysis of (S)-methoprene and its acid metabolite in water, samples can be acidified and then extracted multiple times with a solvent like dichloromethane. biodiversitylibrary.org The addition of sodium chloride is often used to salt out the acetonitrile layer when extracting from food samples, separating it from the aqueous phase. nih.gov Similarly, LLE with solvents such as hexane (B92381) has been used for the analysis of methoprene in various end products. cerealsgrains.org

Solid-Phase Extraction (SPE) offers a more modern and often more efficient alternative to LLE, reducing solvent consumption and improving sample throughput. The choice of sorbent is critical and depends on the matrix and the analyte's properties. For methoprene analysis, Florisil cartridges are frequently used for cleanup after initial solvent extraction. researchgate.netusda.gov For example, a method for analyzing methoprene in rice involves an initial n-hexane extraction, followed by cleanup on a Sep-pak Florisil cartridge. researchgate.net In another application, SPE with reversed-phase cartridges was used to determine methoprene and its metabolites in rat plasma and urine. nih.gov A study developing a highly sensitive LC-MS/MS method for methoprene in water utilized SPE cartridges for sample extraction, which yielded high recovery of the analyte. nih.gov

A comparison of these methods for analyzing methoprene and other pesticides in rat plasma and urine showed that SPE provided good recoveries for methoprene, with an average of 83.6% from plasma and 79.3% from urine. nih.govresearchgate.net

Table 1: Comparison of Extraction Techniques for Methoprene Analysis

| Technique | Principle | Common Solvents/Sorbents for Methoprene | Example Application | Reference |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Dichloromethane, n-Hexane, Acetonitrile | Extraction of (S)-methoprene from water samples. biodiversitylibrary.org | biodiversitylibrary.orgnih.gov |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | Florisil, C18, Polystyrene | Cleanup of rice extracts; extraction from water, plasma, and urine. researchgate.netnih.govnih.gov | researchgate.netusda.govnih.govnih.gov |

Matrix Effects and Clean-up Strategies

The sample matrix—the collection of all components in the sample other than the analyte—can significantly interfere with the analysis of this compound, leading to inaccurate quantification. These "matrix effects" can enhance or suppress the analytical signal. They are a particular concern in complex samples such as food products, animal feeds, and environmental solids. cerealsgrains.orgfao.org

For example, in the analysis of wheat end products, matrix interference was more prevalent in baked goods than in the raw milling fractions, potentially due to other ingredients. cerealsgrains.org Strong matrix effects have also been noted in GC-MS analysis compared to LC-MS/MS for certain pesticides. researcher.life To mitigate these effects, matrix-matched calibration standards are often necessary, where standards are prepared in a pesticide-free extract of the product being analyzed. cerealsgrains.org

Effective clean-up strategies are crucial to remove co-extractive interferences before instrumental analysis.

Column Chromatography: Adsorption chromatography using materials like Florisil, alumina, and silica is a widely used clean-up step. fao.org A method for poultry manure involved extraction with acetonitrile followed by cleanup on a Florisil column, achieving a mean recovery of 96.5%. researchgate.net

Gel Permeation Chromatography (GPC): GPC is effective for removing high-molecular-weight co-extractives, such as lipids, from the sample extract. researchgate.net